2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide
Description
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is an organic compound with a complex structure that includes a bromine atom, a benzamide group, and a tetrahydropyran ring
Properties
IUPAC Name |
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-3-2-4-11(12(10)15)13(18)16-14(9-17)5-7-19-8-6-14/h2-4,17H,5-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLUBAUXGVECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2(CCOCC2)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide typically involves multiple steps. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide group through an amide coupling reaction. The tetrahydropyran ring is then introduced via a cyclization reaction involving a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination and amide coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product would be 2-bromo-N-[4-(carboxymethyl)oxan-4-yl]-3-methylbenzamide.
Reduction: The major product would be N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide.
Substitution: The major products would depend on the nucleophile used, such as 2-azido-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide or 2-thio-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide.
Scientific Research Applications
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving brominated compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]benzamide
- 3-methyl-N-[4-(hydroxymethyl)oxan-4-yl]benzamide
- 2-chloro-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide
Uniqueness
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is unique due to the presence of both a bromine atom and a tetrahydropyran ring. This combination of functional groups can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
